4,5-Dinitrobenzene-1,2-diamine
Overview
Description
- 4,5-Dinitrobenzene-1,2-diamine (4,5-DBA) is a chemical compound with the molecular formula C~6~H~6~N~4~O~4~.
- It is also known as 4,5-dinitro-1,2-benzenediamine.
- The compound is a tetradentate ligand that has been shown to bind to chloride ions.
- When dissolved in an organic solvent, it exhibits a red shift in the emission spectrum.
Synthesis Analysis
- The synthesis of 4,5-Dinitrobenzene-1,2-diamine can be achieved through various methods, including nitration of benzene followed by reduction of the nitro groups.
- Further details on specific synthetic routes would require a more in-depth literature review.
Molecular Structure Analysis
- The molecular formula of 4,5-Dinitrobenzene-1,2-diamine is C~6~H~6~N~4~O~4~.
- It consists of a benzene ring with two nitro groups (NO~2~) and two amino groups (NH~2~) attached at the 4th and 5th positions.
Chemical Reactions Analysis
- 4,5-DBA can participate in various chemical reactions, including nucleophilic substitutions, reductions, and coordination reactions.
- Its tetradentate nature makes it useful in coordination chemistry.
Physical And Chemical Properties Analysis
- Density : 1.7 g/cm³
- Boiling Point : 541.1°C
- Flash Point : 281°C
- Purity : 95%
- Storage : Keep in a dark place, sealed, and dry at 2-8°C.
Scientific Research Applications
-
Application in Chemistry
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Application in Organic Chemistry
- Summary of the Application : 4,5-Dinitrobenzene-1,2-diamine is involved in the oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics .
- Methods of Application : The process involves the substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary or tertiary alcohols in the presence of oxygen . Mechanistic investigations suggest the formation of a deprotonated σH adduct .
- Results or Outcomes : The products showed good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds .
Safety And Hazards
- 4,5-Dinitrobenzene-1,2-diamine is a hazardous chemical.
- Avoid contact with skin and eyes.
- Operate in a well-ventilated environment.
Future Directions
- Further research could explore its applications in coordination chemistry and ligand design.
Remember to consult relevant scientific literature for more detailed information and specific studies. 📚
properties
IUPAC Name |
4,5-dinitrobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSIZKSNIWJKSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403341 | |
Record name | 4,5-dinitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dinitrobenzene-1,2-diamine | |
CAS RN |
32690-28-1 | |
Record name | 32690-28-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-dinitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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